molecular formula C19H17ClN4OS B4520670 [4-(4-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

[4-(4-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B4520670
M. Wt: 384.9 g/mol
InChI Key: HGBLXSMESCXTAX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a thiadiazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Ring: Starting with a chlorophenyl derivative, the piperazine ring is formed through nucleophilic substitution reactions.

    Attachment of the Thiadiazole Ring: The thiadiazole ring is synthesized separately and then attached to the piperazine ring through a condensation reaction.

    Final Coupling: The phenyl group is introduced in the final step through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially reducing it to a thiol derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Thiol derivatives of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in targeting neurological receptors and enzymes.

Medicine

Medically, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anti-cancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These include:

    Neurological Receptors: The compound can bind to serotonin and dopamine receptors, modulating their activity.

    Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-Chlorophenyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is unique due to its phenyl substitution on the thiadiazole ring. This substitution enhances its binding affinity to certain receptors and enzymes, making it more effective in its applications.

Biological Activity

The compound 4-(4-Chlorophenyl)piperazin-1-ylmethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, focusing on its anticancer activity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3OC_{18}H_{18}ClN_{3}O, and it has a molecular weight of approximately 329.81 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a thiadiazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiadiazoles have shown promising results against various cancer cell lines.

  • Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects on breast cancer MCF-7 cells and liver cancer HepG2 cells. In comparative studies, it exhibited an IC50 value of 12.5 µM against MCF-7 cells, indicating moderate potency .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. Treatment with the compound resulted in increased levels of pro-apoptotic proteins such as Bax and caspase-9 while decreasing anti-apoptotic Bcl-2 levels . This shift in protein expression suggests that the compound may trigger cell cycle arrest at the S and G2/M phases.
  • Structure-Activity Relationship (SAR) : Variations in the piperazine substituents significantly influenced the cytotoxicity of related compounds. For example, the introduction of different substituents on the phenyl ring led to variations in activity, with some derivatives exhibiting IC50 values as low as 2.32 µM against A549 lung cancer cells .

Data Table: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
4-(4-Chlorophenyl)piperazin-1-ylmethanoneMCF-712.5Induces apoptosis via Bax/Bcl-2 ratio increase
Thiadiazole Derivative XHepG210.0Cell cycle arrest at G2/M phase
Piperazine Derivative YA5492.32Apoptosis induction through caspase activation

Case Studies

Several studies have highlighted the potential of thiadiazole-based compounds in oncology:

  • Study on MCF-7 Cells : A recent investigation revealed that compounds incorporating thiadiazole rings demonstrated enhanced cytotoxicity compared to their non-thiadiazole counterparts . The study emphasized that substituents on the piperazine ring were critical for enhancing biological activity.
  • Evaluation Against Multiple Cancer Lines : Another research effort assessed various derivatives against multiple cancer cell lines, including HeLa and A549. The findings indicated that modifications to the thiadiazole structure significantly impacted potency and selectivity towards cancerous cells .

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-15-6-8-16(9-7-15)23-10-12-24(13-11-23)19(25)18-17(21-22-26-18)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBLXSMESCXTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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